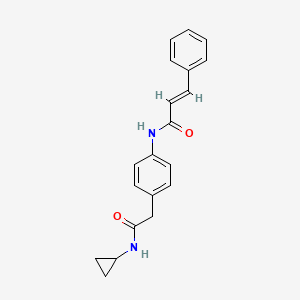

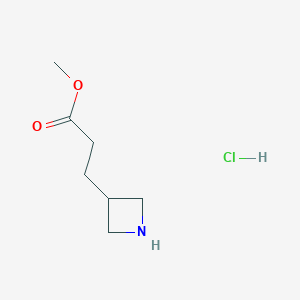

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(phenylalkyl)cinnamides, which are structurally related to the compound of interest, involves creating a series of compounds with varying substituents on the phenyl ring and the nitrogen atom of the cinnamamide moiety. These compounds have been synthesized and tested for their ability to antagonize NMDA receptor subtypes, particularly the NR2B subtype, which is implicated in various central nervous system (CNS) disorders . The synthesis process is not detailed in the abstracts provided, but it typically involves the formation of the cinnamamide core followed by the introduction of specific substituents to achieve the desired selectivity and potency.

Molecular Structure Analysis

Crystallographic studies have been conducted on cinnamamide derivatives to understand their molecular structures and potential anticonvulsant activities. The crystal structures of these compounds are stabilized by intermolecular hydrogen bonds, which are crucial for their biological activity. The spatial arrangement of important features responsible for anticonvulsant activity has been analyzed, suggesting that the substituent on the nitrogen atom plays a significant role in the compound's pharmacological properties . Although the specific compound "N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)cinnamamide" is not mentioned, the general principles of molecular structure analysis would apply, focusing on the arrangement of functional groups and their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involving cinnamamide derivatives can include intramolecular cyclization, as seen in the synthesis of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one from its synthetic precursor N-[4-(trifluoromethyl)phenyl]cinnamamide . This reaction is mediated by triflic acid and results in the formation of a new heterocyclic compound. Similar reactions could potentially be applied to the compound of interest to generate new derivatives with altered biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of cinnamamide derivatives are influenced by their molecular structures. X-ray diffraction data provide information on the crystalline form of these compounds, which can affect their solubility, stability, and bioavailability. The unit-cell parameters and space group information are crucial for understanding the solid-state properties of these compounds . For "this compound," similar analyses would be required to determine its physical and chemical properties, which are essential for its development as a therapeutic agent.

Applications De Recherche Scientifique

1. Chemical Structure and Properties

- Spectroscopic and Computational Study : A cinnamic derivative, structurally similar to N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)cinnamamide, was analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy, Molecular Dynamics (MD), and Quantum Mechanics (QM) calculations to determine its structure and favorable conformations (Georgiou et al., 2021).

2. Biological Activities

- Antitubercular Activity : Analogues of a structurally related compound demonstrated significant antitubercular activity against Mycobacterium tuberculosis, highlighting the potential of cinnamamide derivatives in treating infectious diseases (Patel & Telvekar, 2014).

- Pharmacological Properties : Cinnamamides, including compounds similar to this compound, exhibit a wide range of biological properties, such as anticonvulsant, antiallergic, antineoplastic, and anti-infective activities, indicating their versatility in various therapeutic applications (Borul & Agarkar, 2020).

3. Potential Therapeutic Applications

- Anticancer Properties : Research on similar cinnamamide derivatives has shown potential in killing colon cancer cells through mechanisms involving apoptosis and oxidative stress. This suggests possible applications of this compound in cancer treatment (Omar et al., 2020).

- Neuroprotective Effects : Certain cinnamamide derivatives have been found to selectively antagonize NR1A/2B receptors, indicating potential for use in treating central nervous system disorders (Tamiz et al., 1999).

4. Molecular Synthesis and Modification

- Synthesis Techniques : Studies have focused on the efficient synthesis of cinnamamides, providing insights into potential methods for synthesizing this compound and exploring its derivatives (Du et al., 2022).

Orientations Futures

Mécanisme D'action

Target of Action

Similar synthetic cinnamides and cinnamates have been studied for their antimicrobial activity .

Mode of Action

It’s known that cinnamides and cinnamates, which share a cinnamoyl nucleus with our compound, have shown antimicrobial activity . Some of these compounds have been found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Biochemical Pathways

Similar compounds have been found to interfere with the integrity of the fungal plasmatic membrane and cell wall, potentially affecting multiple downstream biochemical pathways .

Pharmacokinetics

The rate of effect onset is determined by the rate of distribution of the drug from other compartments into the effect site .

Result of Action

Similar compounds have shown antimicrobial activity, suggesting that they may inhibit the growth of certain bacteria and fungi .

Propriétés

IUPAC Name |

(E)-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c23-19(13-8-15-4-2-1-3-5-15)21-17-9-6-16(7-10-17)14-20(24)22-18-11-12-18/h1-10,13,18H,11-12,14H2,(H,21,23)(H,22,24)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFWFKMZDOPORX-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3012000.png)

![N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B3012004.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3012008.png)

![N-(2,6-Difluorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3012010.png)

![2-(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012014.png)